4-Chloro-2-hydrazinylbenzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-hydrazinylbenzonitrile hydrochloride: is a chemical compound with the molecular formula C7H7Cl2N3 and a molecular weight of 204.06 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydrazinylbenzonitrile hydrochloride typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-hydrazinylbenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-Chloro-2-hydrazinylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the desired biological effects. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Chloro-4-hydrazinylbenzonitrile hydrochloride
- 4-Chloro-3-hydrazinylbenzonitrile hydrochloride
- 4-Chloro-2-hydrazinylbenzamide hydrochloride
Comparison: 4-Chloro-2-hydrazinylbenzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C7H7Cl2N3 |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
4-chloro-2-hydrazinylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-6-2-1-5(4-9)7(3-6)11-10;/h1-3,11H,10H2;1H |
InChI Key |
UQLRILRFYXCQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.